(2E)-N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Description
This compound is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl acetamide group bearing a 4-fluorophenyl ketone moiety and an α,β-unsaturated (E)-enamide side chain. The 4-fluorophenyl group enhances lipophilicity and may influence pharmacokinetic properties, while the conjugated enamide system could enable interactions with biological nucleophiles or stabilize the molecule via resonance .
Properties
IUPAC Name |
(E)-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c20-15-9-7-14(8-10-15)16(24)12-26-19-23-22-18(27-19)21-17(25)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,22,25)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDYKRMMVVHTEG-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The 1,3,4-thiadiazole ring in the target compound distinguishes it from analogs featuring 1,3,4-oxadiazole or 1,2,4-triazole cores. For example:
Key Findings :
- Thiadiazole vs. Oxadiazole : The sulfur atom in the thiadiazole ring enhances metabolic stability compared to the oxygen-containing oxadiazole analogs, which are more prone to oxidative degradation .
Functional Group Variations
- Enamide vs. Propanamide : The α,β-unsaturated enamide in the target compound introduces rigidity and conjugation, which may improve binding to hydrophobic pockets compared to the flexible propanamide chain in oxadiazole derivatives .
- Sulfanyl Linker : The sulfanyl (-S-) bridge in the target compound and its analogs facilitates hydrogen bonding and π-sulfur interactions, critical for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
Pharmacological and Physicochemical Data
Interpretation :
- The higher LogP of the target compound reflects increased lipophilicity due to the 4-fluorophenyl group, favoring membrane penetration but reducing solubility.
- Despite lower potency against COX-2 compared to nitro-substituted oxadiazoles, the target compound’s metabolic stability suggests longer in vivo half-life .
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